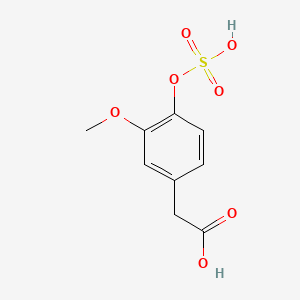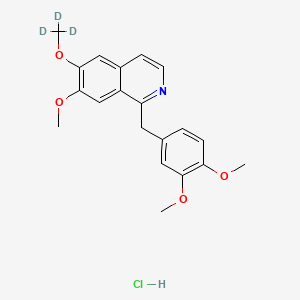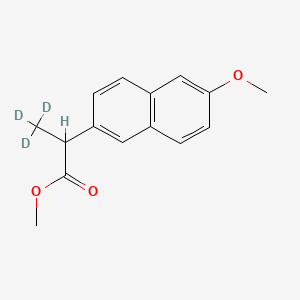
Deltamethrin-d5(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltamethrin-d5 (Mixture of Diastereomers) is a synthetic pyrethroid insecticide . It acts as a strong inhibitor of calcineurin (protein phosphatase 2B) and has an IC50 of about 100pM . The inhibition results in cellular hyperexcitability .
Molecular Structure Analysis
The molecular formula of Deltamethrin-d5 (Mixture of Diastereomers) is C22H14D5Br2NO3 . It has a molecular weight of 510.23 .Physical And Chemical Properties Analysis
The molecular formula of Deltamethrin-d5 (Mixture of Diastereomers) is C22H14D5Br2NO3 . It has a molecular weight of 510.23 .Applications De Recherche Scientifique
Effects of Pyrethroids on Brain Development and Behavior
Research indicates that Deltamethrin (DLM), a Type II pyrethroid pesticide, widely used across multiple domains, has been associated with neurobehavioral disorders when exposure occurs during development. Studies on animals have shown that early exposure to DLM can lead to lasting effects on locomotor activity, learning and memory, and other neurological functions, highlighting concerns about the safety of these chemicals for children (Pitzer, Williams, & Vorhees, 2021).
Inspired by Flowers: Synthetic Routes to Deltamethrinic Acid
Deltamethrinic acid, the precursor to Deltamethrin, showcases the fascinating way synthetic compounds can be inspired by natural substances found in plants, such as those in the Chrysanthemum cinerariifolium flower head. This approach underlines the insecticide's high effectiveness and low mammalian toxicity, pointing towards innovative methods in agrochemical development (Krief, Jeanmart, & Kremer, 2009).
Safety of Pyrethroids Used as Insecticides
Pyrethroids, including Deltamethrin, have been recommended for in-home insect control due to their perceived low toxicity to humans. However, recent studies suggest that they may not be completely harmless, showing potential health risks upon exposure. Such findings call for careful use and further investigation into their safety profile (Chrustek et al., 2018).
Contrasting Actions of Pyrethroids in Mammals
Deltamethrin, alongside other pyrethroids, has been studied for its distinct symptomatic effects in mammals, contributing to our understanding of its neurotoxic properties. This research outlines the different neurobehavioral responses elicited by Deltamethrin compared to other pyrethroids, emphasizing the need for a nuanced approach to evaluating pesticide safety and efficacy (De, 1982).
Mécanisme D'action
Decamethrin-d5, also known as Deltamethrin-d5 or [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a deuterium-labeled version of Deltamethrin . Deltamethrin is a synthetic pyrethroid insecticide known for its neurotoxic properties .
Target of Action
The primary targets of Decamethrin-d5 are the nerve cells in insects . It interferes with the normal functioning of the nervous system, leading to paralysis and death of the insect .
Mode of Action
Decamethrin-d5 acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel . This disruption in the normal flow of sodium ions leads to prolonged nerve excitation, resulting in paralysis and eventual death of the insect .
Biochemical Pathways
It is known that the compound disrupts normal neuronal signaling, leading to a cascade of effects that ultimately result in the death of the insect .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of Decamethrin-d5 action is the death of the insect. The compound induces a sequence of motor symptoms in insects, including hind limb rigidity and choreoathetosis .
Action Environment
The efficacy and stability of Decamethrin-d5 can be influenced by various environmental factors. For instance, resistance to Deltamethrin (and its counterparts) is now extremely widespread and threatens the success of worldwide vector control programmes . Additionally, Deltamethrin is toxic to aquatic life, particularly fish , indicating that its use must be carefully managed to minimize environmental impact.
Propriétés
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-YQYLVRRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decamethrin-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)




![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)